N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide
Overview
Description
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a formamide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Scientific Research Applications
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
The primary target of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, also known as N-Formyl 2-chloro-5-trifluoromethylaniline, is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair processes .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the dTMP synthesis pathway . The inhibition of this pathway can lead to a decrease in the availability of dTMP, which is necessary for DNA synthesis. This could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on DNA synthesis. By inhibiting Thymidylate synthase and thus reducing the availability of dTMP, the compound could potentially induce cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloro-5-(trifluoromethyl)aniline+Formic Acid→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(2-Chloro-5-(trifluoromethyl)phenyl)amine.
Oxidation: Formation of N-(2-Chloro-5-(trifluoromethyl)phenyl)carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)urea
- N-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
Uniqueness
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is unique due to the presence of the formamide group, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIJWFDADPVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287391 | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657-63-6 | |
Record name | 657-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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